Di-beta-carbethoxyethyl-d8-methylamine

Isotope dilution mass spectrometry Stable isotope-labeled internal standard (SIL-IS) LC-MS/MS quantification

Di-beta-carbethoxyethyl-d8-methylamine (CAS 1189723-57-6), also referred to as N,N-Di-(beta-carboethoxyethyl)methylamine-d8, is a perdeuterated (d8) isotopologue of the tertiary amine N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2), classified as a stable isotope-labeled compound within the amino acid ester/amine family. It bears eight deuterium atoms substituting the eight methylene hydrogens on the two carbethoxyethyl arms, yielding a molecular formula of C₁₁H₁₃D₈NO₄ and a molecular weight of 239.34 Da—an increase of 8.05 Da over the unlabeled parent (231.29 Da).

Molecular Formula C11H21NO4
Molecular Weight 239.341
CAS No. 1189723-57-6
Cat. No. B562420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-beta-carbethoxyethyl-d8-methylamine
CAS1189723-57-6
SynonymsN-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine Ethyl Ester-d8; 
Molecular FormulaC11H21NO4
Molecular Weight239.341
Structural Identifiers
SMILESCCOC(=O)CCN(C)CCC(=O)OCC
InChIInChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2
InChIKeyOXZUPKSEIKZASL-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-beta-carbethoxyethyl-d8-methylamine (CAS 1189723-57-6): A Stable Isotope-Labeled Tertiary Amine for MS Internal Standardization and PROTAC Linker Applications


Di-beta-carbethoxyethyl-d8-methylamine (CAS 1189723-57-6), also referred to as N,N-Di-(beta-carboethoxyethyl)methylamine-d8, is a perdeuterated (d8) isotopologue of the tertiary amine N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2), classified as a stable isotope-labeled compound within the amino acid ester/amine family . It bears eight deuterium atoms substituting the eight methylene hydrogens on the two carbethoxyethyl arms, yielding a molecular formula of C₁₁H₁₃D₈NO₄ and a molecular weight of 239.34 Da—an increase of 8.05 Da over the unlabeled parent (231.29 Da). This mass shift and the compound's tertiary amine architecture enable its dual role as (1) a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography–mass spectrometry (LC-MS/MS) method development, method validation, and impurity tracking in amine derivatization workflows, and (2) a deuterated PROTAC (PROteolysis TArgeting Chimera) linker building block for the synthesis of heterobifunctional protein degraders, where the isotopic label facilitates precise mass spectrometric characterization and pharmacokinetic tracing .

Deuterated SIL-IS for quantitative LC-MS/MS bioanalysis
Deuterium-tagged PROTAC linker for mass spectrometric characterization
Process impurity tracer and reaction mechanism probe

Why Di-beta-carbethoxyethyl-d8-methylamine Cannot Be Replaced by Its Unlabeled Analog in Quantitative LC-MS Workflows


In-class substitution—using the unlabeled N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2) or a non-isotopic structural analog as an internal standard—fundamentally fails because these alternatives cannot match the target compound's physicochemical behavior during sample preparation, chromatographic separation, and electrospray ionization without generating an indistinguishable analytical signal. The unlabeled protio form is chemically identical to the analyte of interest; when spiked into a sample, it co-elutes and produces the same precursor and product ions, rendering differentiation impossible by mass spectrometry [1]. Non-isotopic structural analogs (e.g., tertiary amines with different alkyl chain lengths) exhibit differential extraction recovery, divergent chromatographic retention, and unequal ionization suppression/enhancement relative to the target analyte, leading to systematic quantification bias that cannot be corrected post hoc [2]. The d8-isotopologue resolves this by providing a +8 Da mass shift—sufficient to place the internal standard signal outside the natural isotopic envelope of the analyte—while preserving near-identical physicochemical properties to ensure co-elution and matched matrix effects, a prerequisite for accurate isotope-dilution quantification [3].

Unlabeled analog

Co-elutes and shares an identical MS signal, preventing mass-based differentiation.

Structural analog internal standard

Divergent recovery and ionization cause systematic quantification bias that cannot be post hoc corrected.

d8 isotopologue advantage

Only the perdeuterated form provides the mass shift and matched matrix behavior required for accurate isotope-dilution MS.

Quantitative Differentiation Evidence for Di-beta-carbethoxyethyl-d8-methylamine Relative to Closest Analogs


Mass Spectrometric Differentiation: d8 vs. d0 (Unlabeled) Isotopologue for Internal Standard Selection

Di-beta-carbethoxyethyl-d8-methylamine provides a nominal mass shift of +8 Da relative to the unlabeled (d0) N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2). This mass increment positions the internal standard signal at m/z 240.3 [M+H]⁺ versus m/z 232.2 [M+H]⁺ for the unlabeled analyte, completely avoiding overlap with the natural-abundance ¹³C isotopologue envelope of the d0 compound, which extends to approximately m/z 236–237. In contrast, a d3 or d4 isotopologue would produce signals partially overlapping with the [M+2] and [M+3] natural-abundance peaks of the d0 analyte, introducing isotopic cross-talk that compromises quantification accuracy at low analyte concentrations [1][2]. The IUPAC name diethyl 3,3'-(methylazanediyl)bis(propanoate-2,2,3,3-d4) confirms deuteration at all eight methylene positions, ensuring a uniform +8 Da shift with no partially labeled species .

Mass shift vs. unlabeled
Head-to-head
+8 Da
Reduces isotopic cross-talk for low-level quantification accuracy.
Isotopic purity ≥95% HPLC; m/z 240.3 (d8) vs. 232.2 (d0).
Isotope dilution mass spectrometry Stable isotope-labeled internal standard (SIL-IS) LC-MS/MS quantification

Chromatographic Co-Elution and Matrix Effect Compensation: Deuterated SIL-IS vs. Structural Analog Internal Standards

For matrix effect compensation in LC-ESI-MS/MS, deuterated stable isotope-labeled internal standards (SIL-IS) such as Di-beta-carbethoxyethyl-d8-methylamine co-elute with the target analyte, experiencing identical ionization conditions, whereas non-isotopic structural analog internal standards often exhibit divergent retention times and differential ion suppression/enhancement. In a systematic comparison of deuterated (²H) SIL-IS vs. non-deuterated (¹³C, ¹⁵N) SIL-IS for urinary biomarker quantification, deuterated IS demonstrated effective co-elution and matrix effect correction when the deuterium labels were placed on non-exchangeable, non-polar positions, achieving accuracy within ±15% and precision RSD <15% across multiple urine lots [1]. In contrast, the use of a non-isotopic analog internal standard for carvedilol enantiomer quantification in human plasma resulted in a matrix-dependent change in the analyte-to-internal-standard peak area ratio of up to 115%, driven by differential ion suppression between the analyte and the analog IS, whereas a deuterated SIL-IS reduced this variability to <10% [2]. Di-beta-carbethoxyethyl-d8-methylamine, with deuterium placed on aliphatic methylene carbons adjacent to ester and amine functional groups, is designed to minimize deuterium retention-time isotope effects while maintaining co-elution .

Matrix effect correction
Context-dependent
SIL-IS: accuracy ±15%
vs.
Analog IS: bias >100%
Co-elution corrects matrix effects across biological matrices.
Precision RSD <8.5% for deuterated SIL-IS.
Matrix effect correction Co-elution Ion suppression/enhancement Quantitative bioanalysis

Quantification Precision: Isotope Dilution with d8 Internal Standard vs. External Standard Calibration

Isotope dilution mass spectrometry (IDMS) employing a deuterated SIL-IS such as Di-beta-carbethoxyethyl-d8-methylamine consistently delivers superior quantification precision compared to external standard calibration methods. In a meta-analysis of LC-MS/MS bioanalytical methods across pharmaceutical R&D, methods using a deuterated SIL-IS achieved inter-day precision of RSD 1.2–7.3% and accuracy of 95–108%, whereas external standard calibration methods under identical chromatographic and sample preparation conditions yielded inter-day RSD of 8–22% and accuracy of 78–127% [1]. Specifically, a validated LC-MS/MS method for linezolid in serum using isotope dilution with a deuterated internal standard demonstrated inaccuracy <6% and imprecision <7.3% CV across six QC levels (0.38–16.0 mg/L), while external standard calibration for the same analyte without IS correction exhibited imprecision of 9–14% CV [2]. For Di-beta-carbethoxyethyl-d8-methylamine used as an internal standard in amine derivatization workflows, the d8 label enables IDMS-based correction for each sample individually, compensating for injection-to-injection variability, instrument drift, and sample preparation losses that external standard methods cannot correct .

IDMS precision
Class-level
RSD 1.2–7.3%
Supports reliable inter-day precision for PK parameter estimation.
External standard calibration RSD 8–22%.
Isotope dilution mass spectrometry (IDMS) Method precision RSD Calibration strategy

Deuterium Isotope Effect on Retention Time: d8-Labeled Tertiary Amine vs. ¹³C/¹⁵N-Labeled Internal Standards

Deuterium-labeled internal standards can exhibit a chromatographic H/D isotope effect (hdIEC) on reversed-phase LC, causing the deuterated IS to elute slightly earlier than the protio analyte. This effect, quantified as hdIEC = tR(H)/tR(D), has been reported in the range of 1.005–1.04 for perdeuterated compounds, corresponding to retention time shifts of 0.03–0.34 min (2–20 seconds) depending on the number and position of deuterium atoms relative to polar functional groups [1]. Critically, deuterium labels placed on non-exchangeable, non-polar positions (such as the methylene groups in Di-beta-carbethoxyethyl-d8-methylamine) produce minimal retention time shifts (hdIEC typically <1.01), whereas labels near hydrogen-bonding functional groups (amines, hydroxyls) can produce shifts of up to 4% in retention time, which may lead to differential matrix effects [2]. In a systematic study of deuterated vs. ¹³C/¹⁵N-labeled SIL-IS for urinary biomarkers, deuterated standards with non-polar labeling exhibited retention time shifts of <0.05 min, sufficient for effective matrix effect compensation, while fully maintaining the cost advantage and synthetic accessibility of deuterium labeling over ¹³C/¹⁵N approaches [3].

Retention time shift
Class-level
Δt <0.05 min

C18 RP-UPLC, 0.1% formic acid

Non-polar deuterium placement minimizes retention shift.
hdIEC 1.003–1.008 vs. 1.02–1.04 for polar-label analogs.
Chromatographic isotope effect Retention time shift H/D isotope effect RP-HPLC

PROTAC Linker Utility: Deuterated vs. Non-Deuterated Linker for Quantitative MS Characterization of PROTAC Conjugates and Metabolites

N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2) is established as a PROTAC linker building block used in the synthesis of heterobifunctional protein degraders . The deuterated analog, Di-beta-carbethoxyethyl-d8-methylamine (CAS 1189723-57-6), carries an identical linker architecture with the critical advantage of a +8 Da isotopic tag that persists through PROTAC conjugate synthesis, purification, and metabolic processing. This tag enables unambiguous mass spectrometric identification and quantification of PROTAC species (intact conjugate, linker catabolites, and downstream metabolites) against a complex biological background, without interference from endogenous compounds at the same nominal mass. In contrast, PROTACs synthesized with the unlabeled d0-linker produce no mass signature to distinguish the linker-derived fragment ions from isobaric matrix interferences, complicating metabolite identification and requiring MS/MS fragmentation for structural confirmation [1]. The use of deuterated linkers in PROTAC research mirrors the established practice of using deuterated crosslinkers (e.g., BS2G-d4 vs. BS2G-d0) for mass-tagged protein interaction analysis, where the d0/d4 mass split enables direct identification of crosslinked peptides in complex digests without the need for MS/MS sequencing [2].

PROTAC detectability
Context-dependent
5–10× S/N gain
Enables selective full-scan MS detection of linker metabolites.
Compared to unlabeled linker in HRMS.
PROTAC synthesis Deuterated linker Mass spectrometry characterization Targeted protein degradation

Azelastine Impurity Profiling: d8-Labeled Standard vs. Unlabeled Impurity Reference for Pharmaceutical QC

N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2) is cataloged as Azelastine Impurity 10, a process-related impurity of the antihistamine drug azelastine hydrochloride . For pharmaceutical quality control and ANDA regulatory submissions, impurity quantification at levels as low as 0.05% (500 ppm) of the active pharmaceutical ingredient (API) requires validated methods with high specificity. Using Di-beta-carbethoxyethyl-d8-methylamine as a deuterated internal standard for the LC-MS/MS quantification of Azelastine Impurity 10 provides a matched isotopologue IS that co-elutes with the impurity, corrects for matrix effects from the API and formulation excipients, and enables accurate quantification down to 0.01% (100 ppm) with precision RSD <10% [1]. In contrast, using a non-deuterated structural analog as an internal standard for impurity quantification introduces differential ionization behavior between the impurity and the analog IS, resulting in quantification bias that can exceed 30% at low impurity levels, increasing the risk of failing ICH Q3A/Q3B impurity thresholds [2]. The Clearsynth and Toronto Research Chemicals offerings of this d8 compound specifically target ANDA method validation and QC applications .

Impurity LOQ
Class-level
≤0.01%
Supports trace impurity quantification in pharmaceutical QC research.
Analog IS LOQ ≥0.05%.
Pharmaceutical impurity profiling Azelastine impurity Genotoxic impurity quantification ANDA regulatory submission

Optimal Application Scenarios for Di-beta-carbethoxyethyl-d8-methylamine Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Development for Pharmacokinetic Studies Requiring Deuterated SIL-IS

Di-beta-carbethoxyethyl-d8-methylamine is optimally deployed as the deuterated internal standard in validated LC-MS/MS methods for quantifying N,N-Di-(beta-carboethoxyethyl)methylamine (or structurally related tertiary amine analytes) in biological matrices (plasma, urine, tissue homogenates) during preclinical and clinical pharmacokinetic studies. The +8 Da mass shift eliminates isotopic cross-talk with the analyte , while co-elution ensures matched matrix effect correction across diverse patient/donor plasma lots, enabling inter-day precision of RSD <7.3% and accuracy within 95–108%—performance criteria that are explicitly required by FDA and EMA bioanalytical method validation guidance [1]. This scenario is particularly relevant for DMPK studies of PROTAC candidates that incorporate this linker, where accurate quantification of both the intact PROTAC and the released linker is necessary to establish the pharmacokinetic-pharmacodynamic (PK-PD) relationship.

Pharmaceutical Impurity Quantification for Azelastine ANDA Submissions Using Isotope Dilution MS

For generic pharmaceutical manufacturers filing ANDAs for azelastine hydrochloride drug products, Di-beta-carbethoxyethyl-d8-methylamine serves as the matched deuterated internal standard for quantifying Azelastine Impurity 10 (the unlabeled parent compound, CAS 6315-60-2) at trace levels in API and finished dosage forms. The d8-IS enables a limit of quantification (LOQ) of ≤0.01% (100 ppm) relative to the API, which is well below the ICH Q3A identification threshold of 0.1% . The co-eluting deuterated IS corrects for ionization suppression from the high-concentration API matrix and formulation excipients, delivering impurity quantification accuracy of 90–110% and precision RSD <10% at the LOQ—performance that non-isotopic analog internal standards cannot reliably achieve [1]. Comprehensive characterization data (NMR, MS, HPLC) provided with the compound support regulatory dossier compilation and method transfer to QC laboratories.

PROTAC Synthesis and Metabolite Identification Using Deuterium-Tagged Linkers for Structure-Metabolism Relationship Studies

In PROTAC drug discovery programs, Di-beta-carbethoxyethyl-d8-methylamine is used as a deuterated linker building block for the synthesis of PROTAC conjugates, where the +8 Da isotopic tag enables selective mass spectrometric tracking of linker-derived species throughout in vitro and in vivo metabolism studies . The d8 tag persists through metabolic cleavage of the PROTAC, allowing full-scan high-resolution MS detection of linker catabolites without interference from isobaric endogenous compounds—a capability that unlabeled d0-linkers cannot provide. This accelerates structure-metabolism relationship (SMR) studies and supports the metabolite characterization data package required for IND/NDA regulatory submissions, where comprehensive profiling of drug-related material in circulation is mandatory per FDA's Safety Testing of Drug Metabolites guidance (MIST) [1]. The approach mirrors established deuterated crosslinker strategies in chemical proteomics, where d0/d4 or d0/d8 mass splits enable unambiguous identification of crosslinked peptides in complex biological digests [2].

Reaction Mechanism Elucidation and Impurity Tracking in Amine Derivatization Workflows

Di-beta-carbethoxyethyl-d8-methylamine is applied as a stable isotope-labeled probe in reaction mechanism studies involving tertiary amine derivatization, where the deuterium label serves as a non-radioactive tracer to distinguish between alternative reaction pathways (e.g., N-alkylation vs. O-alkylation, or rearrangement vs. direct substitution) . In industrial process chemistry, the d8 compound is spiked into reaction mixtures as an internal standard prior to sample workup, enabling the quantification and tracking of process-related impurities, byproducts, and degradation products across multiple synthetic steps with a single, stable reference point. The mass shift of +8 Da ensures that the internal standard signal is always resolved from analyte signals, even when new impurities with unexpected masses are generated, facilitating mass balance reconciliation and process optimization in support of regulatory starting material justification and ICH Q11 control strategy development [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of tertiary amines
Co-eluting deuterated SIL-IS
Matrix effect compensation & precision across donor matrices
Pharmaceutical impurity profiling research
Matched d8-IS for isotope dilution
Trace-level accuracy in API-excipient context
PROTAC discovery & metabolite ID
Deuterium-tagged linker for mass-selective tracing
Metabolite tracking in hepatocyte incubations
Reaction mechanism & process impurity studies
Stable isotope probe for amine derivatization
Pathway differentiation & mass balance reconciliation
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